6-((tert-Butoxycarbonyl)amino)-1H-indole-4-carboxylic acid
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Overview
Description
6-((tert-Butoxycarbonyl)amino)-1H-indole-4-carboxylic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino group on an indole ring. The indole ring is a common structural motif in many natural products and pharmaceuticals, making this compound significant in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((tert-Butoxycarbonyl)amino)-1H-indole-4-carboxylic acid typically involves the protection of the amino group on the indole ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process . Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
6-((tert-Butoxycarbonyl)amino)-1H-indole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as DMAP.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the indole ring.
Substitution: Boc-protected amino derivatives.
Scientific Research Applications
6-((tert-Butoxycarbonyl)amino)-1H-indole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of indole-based biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 6-((tert-Butoxycarbonyl)amino)-1H-indole-4-carboxylic acid involves the protection of the amino group, which prevents unwanted side reactions during synthetic processes. The Boc group can be selectively removed under acidic conditions, revealing the free amino group for further reactions . This selective protection and deprotection strategy is crucial in multi-step organic synthesis .
Comparison with Similar Compounds
Similar Compounds
6-((tert-Butoxycarbonyl)amino)-2-pyridinecarboxylic acid: Similar structure with a pyridine ring instead of an indole ring.
N-(tert-Butoxycarbonyl)-6-aminohexanoic acid: Features a hexanoic acid chain instead of an indole ring.
Uniqueness
6-((tert-Butoxycarbonyl)amino)-1H-indole-4-carboxylic acid is unique due to its indole ring structure, which is a common motif in many biologically active compounds. This makes it particularly valuable in medicinal chemistry and drug development .
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-14(2,3)20-13(19)16-8-6-10(12(17)18)9-4-5-15-11(9)7-8/h4-7,15H,1-3H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZJJEUIQUAFCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C2C=CNC2=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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